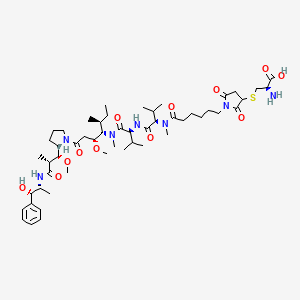

Cys-mc-MMAE

Description

Contextualization of Monomethyl Auristatin E (MMAE) as a Cytotoxic Payload

Monomethyl Auristatin E (MMAE) is a powerful synthetic antineoplastic agent. wikipedia.org Due to its high toxicity, it is not suitable for use as a standalone drug. Instead, it is attached to a monoclonal antibody that directs it to cancer cells. wikipedia.org

MMAE is a synthetic analogue of dolastatin 10, a natural peptide originally isolated from the sea hare Dolabella auricularia. nih.govpharmacognosy.us Dolastatins are a class of potent antimitotic agents that have shown significant activity against a range of lymphoma, leukemia, and solid tumors in preclinical studies. wikipedia.orgnih.gov MMAE belongs to the auristatin family of peptides, which are derivatives of dolastatin 10. biochempeg.comresearchgate.net These synthetic derivatives were developed to overcome limitations of the natural product, such as low availability. pharmacognosy.us

The primary mechanism of action for MMAE is the disruption of microtubule dynamics within a cell. patsnap.compatsnap.com Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis). nih.gov MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. patsnap.comresearchgate.net This prevents the formation of the mitotic spindle, a structure necessary for the separation of chromosomes during cell division. patsnap.com Consequently, the cell cycle is arrested, leading to programmed cell death, or apoptosis. patsnap.compatsnap.com

The Maleimidocaproyl (mc) Linker: Design and Functional Role

The maleimidocaproyl (mc) linker is a type of chemical tether used in the construction of ADCs. mdpi.comnih.gov It serves to connect the cytotoxic payload (MMAE) to the antibody. The "mc" linker is often used as a spacer to ensure that the payload can be effectively released from the antibody once inside the target cell. nih.gov While sometimes part of a larger cleavable linker system, such as mc-vc-PABC, the maleimidocaproyl group itself can also be part of a non-cleavable linker strategy. mdpi.combiochempeg.com In such cases, the release of the drug relies on the complete degradation of the antibody within the lysosome of the cancer cell. biochempeg.com

Cysteine (Cys) Residues as Bioconjugation Anchors

Cysteine is an amino acid that contains a thiol group, making it an ideal anchor for bioconjugation. nih.gov In the context of ADCs, the thiol groups of cysteine residues on the antibody can react with a maleimide (B117702) group on the linker to form a stable covalent bond. nih.gov This cysteine-maleimide conjugation is a widely used strategy for attaching drug-linker complexes to antibodies. The relatively low abundance and unique reactivity of cysteine residues on an antibody allow for more controlled and site-specific conjugation compared to other amino acids like lysine. nih.gov This helps in producing more homogeneous ADCs with a defined drug-to-antibody ratio (DAR). nih.gov

Overview of Cys-mc-MMAE as a Drug-Linker Conjugate in Research Paradigms

This compound is a drug-linker conjugate where the cytotoxic agent MMAE is attached to a cysteine residue via a maleimidocaproyl linker. medchemexpress.comglpbio.com This entire construct is then conjugated to a monoclonal antibody to create an ADC. The "Cys" part of the name indicates that the linkage to the antibody occurs through a cysteine residue. excenen.com This pre-formed drug-linker component is a key reagent in the synthesis of various ADCs for research and therapeutic development. medchemexpress.commedchemexpress.com The stability of the linker and the potent cell-killing ability of MMAE make this compound a valuable tool in the ongoing development of targeted cancer therapies. herbmedpharmacol.com Research has explored variations of this structure, including the use of both cleavable and non-cleavable linkers attached to the mc spacer, to optimize the efficacy and safety of ADCs. nih.govresearchgate.net

Structure

2D Structure

Properties

Molecular Formula |

C52H85N7O12S |

|---|---|

Molecular Weight |

1032.3 g/mol |

IUPAC Name |

(2R)-2-amino-3-[1-[6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |

InChI |

InChI=1S/C52H85N7O12S/c1-13-32(6)45(38(70-11)27-41(61)58-26-20-23-37(58)47(71-12)33(7)48(64)54-34(8)46(63)35-21-16-14-17-22-35)57(10)51(67)43(30(2)3)55-49(65)44(31(4)5)56(9)40(60)24-18-15-19-25-59-42(62)28-39(50(59)66)72-29-36(53)52(68)69/h14,16-17,21-22,30-34,36-39,43-47,63H,13,15,18-20,23-29,53H2,1-12H3,(H,54,64)(H,55,65)(H,68,69)/t32-,33+,34+,36-,37-,38+,39?,43-,44-,45-,46+,47+/m0/s1 |

InChI Key |

APTHBUCXBJQNCQ-ZOFPQANVSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SC[C@@H](C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SCC(C(=O)O)N |

Origin of Product |

United States |

Synthesis and Bioconjugation Methodologies of Cys Mc Mmae Constructs

Strategies for Cysteine-Mediated Conjugation

Cysteine-based conjugation is a predominant method for creating ADCs, leveraging the unique reactivity of the thiol side chain of cysteine residues. creative-biolabs.com These strategies can be broadly categorized into those that use the antibody's naturally occurring (native) cysteines and those that employ genetically engineered cysteines for site-specific attachment. creative-biolabs.com

Standard immunoglobulin G (IgG) antibodies, such as IgG1, contain four interchain disulfide bonds that are more solvent-accessible and susceptible to reduction than the twelve intrachain disulfide bonds. creative-biolabs.cominvivogen.com These four interchain bonds, formed by eight cysteine residues, are the primary targets for native cysteine conjugation. creative-biolabs.com This approach results in a heterogeneous mixture of ADC species with a drug-to-antibody ratio (DAR) that can range from 0 to 8, as the reduction and conjugation are not perfectly controlled across the entire population of antibody molecules. creative-biolabs.comacs.org

The initial and critical step in native cysteine conjugation is the partial reduction of the antibody's interchain disulfide bonds to generate free, nucleophilic thiol groups. invivogen.comtandfonline.com This is typically achieved using mild reducing agents under controlled conditions to avoid denaturing the antibody or breaking the structurally crucial intrachain disulfide bonds. invivogen.com

Commonly used reducing agents include tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and dithiothreitol (B142953) (DTT). creative-biolabs.comgoogle.com The extent of reduction, and thus the number of available thiol groups for conjugation, is managed by carefully controlling reaction parameters such as the molar ratio of the reducing agent, temperature, and incubation time. acs.org Kinetic studies have shown that the partial reduction reactions are often the rate-limiting steps in the ADC synthesis process. acs.org The varied susceptibility of different disulfide bonds to reduction contributes to the heterogeneity of the final product, yielding a distribution of different DAR species. creative-biolabs.comacs.org

| Parameter | Condition | Purpose | Finding | Citation |

| Reagent | TCEP or DTT | To break interchain disulfide bonds, exposing free thiol groups. | These are standard, effective reducing agents for this process. | creative-biolabs.comgoogle.com |

| Control | Molar ratio, temperature, time | To control the extent of reduction and the resulting average DAR. | Partial reduction is the rate-limiting step and leads to heterogeneous products. | acs.orgacs.org |

| Target | 4 interchain disulfide bonds | To generate up to 8 reactive cysteine thiols for conjugation. | These bonds are more accessible than intrachain bonds. | creative-biolabs.cominvivogen.com |

Following the partial reduction of the antibody, the Cys-mc-MMAE payload is introduced. The conjugation occurs via a thiol-maleimide Michael addition reaction. axispharm.com The maleimide (B117702) group on the linker is an electrophile that reacts specifically and efficiently with the nucleophilic thiol groups of the liberated cysteines to form a stable thioether bond (specifically, a thiosuccinimide adduct). creative-biolabs.comaxispharm.com

This reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines. creative-biolabs.comaxispharm.com This specificity allows for targeted conjugation to the cysteine residues with minimal off-target reactions. However, the resulting thiosuccinimide linkage can be susceptible to a reverse Michael reaction, particularly in the presence of other thiols like albumin in the bloodstream, which can lead to premature drug release. prolynxinc.com Research has shown that the stability of this linkage can be influenced by the local chemical environment on the antibody and can be improved through hydrolysis of the succinimide (B58015) ring, a process that can be facilitated by specific reaction conditions or linker design. prolynxinc.comnih.govnih.gov

To overcome the heterogeneity associated with native cysteine conjugation, site-specific methods have been developed. The THIOMAB™ platform involves genetically engineering cysteine residues into specific, predetermined sites on the antibody backbone. rsc.orgspringernature.comspringernature.com This approach allows for precise control over the location of conjugation and the number of payloads attached to each antibody, leading to a more uniform ADC product. rsc.org

The selection of sites for cysteine insertion is a critical aspect of Thiomab technology and is guided by rational design principles. rsc.org Using computational modeling and analysis of the antibody's crystal structure, potential mutation sites are identified based on criteria such as high solvent accessibility and minimal disruption to the antibody's structure and function. rsc.orgmdpi.com The goal is to introduce a reactive cysteine at a location that does not interfere with antigen binding (Fab region) or Fc receptor interactions and effector functions (Fc region). rsc.orgnih.gov

Once potential sites are identified, the mutated antibodies are generated and extensively characterized for stability, aggregation, antigen binding, and clearance. rsc.org Studies have successfully engineered cysteine residues into various locations in the antibody heavy and light chains, demonstrating the feasibility of this approach. mdpi.comdoaj.org For instance, research has shown that the local charge environment of the engineered cysteine can impact the stability of the subsequent maleimide conjugate. nih.govrsc.orgacs.org

| Site Selection Criteria | Rationale | Citation |

| Solvent Accessibility | Ensures the engineered thiol is available for conjugation. | rsc.orgmdpi.com |

| Structural Integrity | Avoids disruption of antibody folding, stability, and antigen-binding sites. | rsc.orgnih.gov |

| Local Environment | The charge and steric properties around the site can influence conjugation efficiency and linker stability. | nih.govrsc.org |

The primary advantage of using engineered cysteines is the ability to produce homogeneous ADCs with a defined DAR, typically DAR 2 (if one cysteine is engineered into each of the two heavy or light chains). invivogen.comucl.ac.uk When these Thiomab antibodies are expressed in host cells like Chinese Hamster Ovary (CHO) cells, the engineered cysteines are often "capped" with molecules like cysteine or glutathione (B108866). rsc.org

The conjugation process, therefore, requires a specific sequence of steps. First, a reduction step is performed to remove the capping groups from the engineered cysteines and, in some protocols, to also reduce the native interchain disulfides. google.comrsc.orgucl.ac.uk This is followed by a re-oxidation step, often using an agent like dehydroascorbic acid (DHAA), which selectively reforms the native interchain disulfide bonds while leaving the engineered cysteines as free thiols. rsc.orgucl.ac.uk The thiol-reactive payload, such as mc-MMAE, is then added, which conjugates specifically to the engineered sites. rsc.orgmdpi.com This controlled process results in a highly homogeneous ADC population, which has been shown to have an improved therapeutic index compared to heterogeneous conjugates. mdpi.commdpi.com

Disulfide Re-bridging Technologies

Traditional cysteine-based conjugation involves the reduction of interchain disulfide bonds within an antibody, which liberates free thiol groups for drug-linker attachment. However, this can compromise the structural integrity of the antibody. Disulfide re-bridging technologies address this by covalently reconnecting the two sulfur atoms from a reduced disulfide bond with a linker that also carries the cytotoxic payload. researchgate.netucl.ac.uk This approach maintains the antibody's native structure while allowing for the creation of homogeneous ADCs with a controlled drug-to-antibody ratio (DAR), typically a DAR of 4 for an IgG1 antibody. researchgate.netucl.ac.uknih.gov

Several key reagents have been developed for this purpose:

Bissulfones: These reagents feature two sulfone groups that serve as bis-alkylating agents. broadpharm.com Following the reduction of an antibody's disulfide bond, the bissulfone reagent reacts with both resulting thiol groups, forming a stable, three-carbon bridge. researchgate.neths-biopharm.com This technology has been successfully used to conjugate a bissulfone reagent carrying a PEG spacer and a cleavable Val-Cit-PABC-MMAE motif to the antibody trastuzumab, achieving a 78% conversion to an ADC with a DAR of 4. researchgate.netresearchgate.net

Next-Generation Maleimides (NGMs): Classical maleimides can form unstable conjugates that are prone to a retro-Michael reaction. nih.govucl.ac.uk Next-generation maleimides, such as dibromomaleimides (DBMs) and dithiophenolmaleimides, are designed to overcome this instability. nih.govresearchgate.netrsc.org They are substituted with leaving groups that allow for a sequential reaction with two thiol groups from a reduced disulfide, inserting a stable two-carbon bridge. rsc.org This method is efficient, uses readily available reagents, and generates robustly stable conjugates. nih.govucl.ac.uk The adjustment of reaction conditions allows for precise control over drug-loading and site-selectivity. nih.gov

Pyridazinediones (PDs): Dibromopyridazinediones have emerged as highly effective reagents for disulfide re-bridging. ucl.ac.ukgoogle.com They react rapidly and quantitatively with the two cysteine side-chains of a reduced disulfide bond to form a stable bridge. ucl.ac.uk A key advantage of pyridazinediones is their compatibility with common reducing agents, allowing for a one-pot reaction. oup.com This platform has been used to generate homogeneous ADCs with long-term plasma stability and has been shown to have no detectable negative effect on the binding capability of the parent antibody. ucl.ac.ukgoogle.com

| Re-bridging Technology | Mechanism | Key Features | Example Application with MMAE |

|---|---|---|---|

| Bissulfones | Bis-alkylation of two thiols from a reduced disulfide bond, forming a three-carbon bridge. broadpharm.comhs-biopharm.com | - Maintains antibody structure.

| A bissulfone reagent with a PEG24-Val-Cit-PABC-MMAE payload was conjugated to trastuzumab, yielding a DAR 4 ADC with 78% conversion. researchgate.netresearchgate.net |

| Next-Generation Maleimides (NGMs) | Sequential addition-elimination reactions with two thiols, inserting a two-carbon bridge. rsc.org | - Overcomes instability of classical maleimides.

| NGMs have been used to create a series of ADCs with controlled DARs of 1, 2, 3, and 4. nih.gov Dithiophenolmaleimide has been linked to MMAE through a non-cleavable spacer. ucl.ac.uk |

| Pyridazinediones (PDs) | Rapidly reacts with two cysteine thiols to form a stable covalent bridge. ucl.ac.uk | - High reaction efficiency and stability.

| Dibromopyridazinedione has been attached to MMAE through a cleavable PEG12-Val-Cit-PABC spacer. ucl.ac.uk |

Linker Chemistry and Design Principles

The linker is a critical component of an ADC, connecting the antibody to the cytotoxic payload. Its design dictates the stability of the conjugate in circulation and the mechanism of drug release at the target site. nih.govbroadpharm.com

Maleimidocaproyl (mc) Linker Integration

The maleimidocaproyl (mc) linker is a non-cleavable linker component widely used for conjugating payloads to cysteine residues on antibodies. nih.govresearchgate.net The construct consists of a maleimide group and a six-carbon caproyl chain.

The integration process relies on the specific and efficient reaction between the maleimide group and the sulfhydryl (thiol) group of a cysteine residue. axispharm.com This occurs via a Michael addition reaction, forming a stable thioether bond. creative-biolabs.com The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5, proceeding approximately 1,000 times faster than the reaction with amines at neutral pH. axispharm.com The caproyl portion of the linker acts as a spacer, providing distance between the antibody and the drug to prevent steric hindrance and ensure that the antibody's binding affinity is not compromised. nih.gov Virtually all auristatin-based ADCs that utilize cysteine conjugation, including those with MMAE, employ the 'mc' linkage to the antibody. nih.govresearchgate.net

Comparative Analysis of Cleavable Linkers for MMAE Release

Cleavable linkers are designed to be stable in systemic circulation and to break apart under specific conditions prevalent within target cancer cells, thereby releasing the active drug. broadpharm.comnjbio.com Three common mechanisms are employed: protease cleavage, pH-sensitive hydrolysis, and redox-sensitive reduction.

Peptide-based linkers are the most common type used in ADC design. nih.gov They incorporate a short peptide sequence that is recognized and cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells. nih.govnih.gov The valine-citrulline (Val-Cit) dipeptide is a widely used protease-cleavable linker, often found in mc-Val-Cit-PABC-MMAE constructs. nih.govmdpi.com Upon internalization of the ADC into the lysosome, cathepsin B cleaves the amide bond after the citrulline residue, initiating the release of MMAE. nih.gov

The choice of dipeptide sequence can significantly impact the stability and efficacy of the ADC. Research comparing different dipeptides for MMAE release has shown that single amino acid substitutions can modulate in vivo stability and cleavage sites. acs.orgnih.gov For instance, in a study using a non-internalizing antibody, a Val-Ala linker demonstrated better performance compared to Val-Cit, Val-Lys, and Val-Arg analogues. acs.orgnih.gov

| Dipeptide Linker | Cleavage Enzyme | Key Findings/Stability Comparison |

|---|---|---|

| Valine-Citrulline (Val-Cit) | Cathepsin B and other lysosomal proteases. nih.gov | Standard, widely used linker for MMAE. mdpi.com Susceptible to cleavage by neutrophil elastase, which can be a concern. aacrjournals.orgnih.gov |

| Valine-Alanine (Val-Ala) | Cathepsin B and other proteases. nih.gov | Exhibited better performance and stability compared to Val-Cit, Val-Lys, and Val-Arg in a specific non-internalizing ADC model. acs.orgnih.gov |

| Valine-Lysine (Val-Lys) | Proteases. | Showed lower performance compared to Val-Ala and Val-Cit in a specific ADC model. acs.org |

| Glutamic acid-Glycine-Citrulline (EGCit) | Cathepsin B. | Designed as a tripeptide linker to resist degradation by certain plasma enzymes (carboxylesterase 1c) and neutrophil elastase, showing improved stability over the standard Val-Cit linker. aacrjournals.org |

This class of linkers exploits the pH difference between the bloodstream (pH ~7.4) and the acidic intracellular compartments of tumor cells, such as endosomes (pH 5.0–6.5) and lysosomes (pH 4.5–5.0). nih.gov

Hydrazone Linkers: These linkers are stable at neutral pH but are designed to hydrolyze under acidic conditions to release the payload. mdpi.com Historically, hydrazone linkers have suffered from instability in plasma, leading to premature drug release. mdpi.com They have been more commonly used with payloads like doxorubicin (B1662922) and calicheamicin. mdpi.com

Silyl (B83357) Ether Linkers: To address the stability issues of traditional acid-cleavable linkers for highly potent payloads, novel linkers have been developed. A silyl ether-based linker was recently designed specifically for use with MMAE. researchgate.net This linker demonstrated significantly improved stability, with a half-life of over 7 days in human plasma, compared to the much shorter half-lives of traditional hydrazone or carbonate linkers. researchgate.net The silyl ether bond remains intact at neutral pH but is cleaved under the acidic conditions found in lysosomes to release the MMAE payload. researchgate.netresearchgate.net

| pH-Sensitive Linker | Release Mechanism | Stability & Performance with MMAE |

|---|---|---|

| Hydrazone | Acid-catalyzed hydrolysis in endosomes/lysosomes. | Generally considered to have insufficient plasma stability for highly potent payloads like MMAE. mdpi.com |

| Silyl Ether | Acid-catalyzed hydrolysis of the silyl ether bond. researchgate.net | A novel design for MMAE shows high stability in human plasma (t½ > 7 days) and efficient, pH-dependent drug release at acidic pH. researchgate.netresearchgate.net |

Redox-sensitive linkers are designed to be cleaved in the highly reducing environment inside a cell. nih.gov This strategy leverages the significant concentration gradient of glutathione (GSH), a key intracellular reducing agent, between the cytoplasm (1–10 mM) and the extracellular plasma (~5 µM). nih.gov

Disulfide bonds incorporated into the linker structure are relatively stable in the bloodstream but are readily cleaved by intracellular GSH upon internalization of the ADC. oup.com This reduction of the disulfide bond liberates the thiol-containing drug. The stability of disulfide linkers in circulation can be fine-tuned by introducing steric hindrance, for example, by placing methyl groups adjacent to the disulfide bond, which makes them less susceptible to premature reduction. oup.com This type of linker has been used in several ADCs in clinical development.

| Cellular Compartment | Typical Glutathione (GSH) Concentration | Effect on Disulfide Linker |

|---|---|---|

| Blood Plasma (Extracellular) | ~2-5 µM nih.gov | Stable, minimal cleavage. |

| Cytoplasm (Intracellular) | ~1-10 mM nih.gov | Rapid reduction and cleavage, releasing the payload. |

Spacer Design and Hydrophilicity Modulation (e.g., PEGylation)

The spacer is a critical component of the linker system that connects the antibody-reactive moiety to the payload. In this compound, the "mc" (maleimidocaproyl) group acts as this spacer. While effective for conjugation, the caproyl chain is inherently hydrophobic. The high hydrophobicity of both the MMAE payload and the "mc" spacer can lead to significant challenges, most notably the propensity for the resulting ADC to aggregate. ADC aggregation is a major concern as it can lead to poor pharmacokinetics, increased immunogenicity, and reduced therapeutic efficacy.

To counteract this, medicinal chemists have focused on modulating the hydrophilicity of the spacer by incorporating hydrophilic units, with polyethylene (B3416737) glycol (PEG) being the most common. PEGylation of the linker involves inserting short, discrete PEG chains (e.g., PEG₂, PEG₄, PEG₈) into the spacer region.

Impact of Hydrophilicity Modulation:

Reduced Aggregation: The incorporation of hydrophilic PEG chains disrupts the hydrophobic interactions between ADC molecules, significantly reducing the formation of soluble and insoluble aggregates. This is readily quantifiable using techniques like size-exclusion chromatography (SEC-HPLC).

Research findings consistently demonstrate that modifying a standard hydrophobic linker with a PEG unit can transform an ADC with poor biophysical properties into a viable therapeutic candidate without compromising its in vitro potency.

| Linker Type | In Vitro Potency (IC₅₀, ng/mL) | Aggregation by SEC-HPLC (% HMW) | Plasma Half-Life (t½, hours) |

|---|---|---|---|

| Standard mc-Linker | 0.51 | 12.5% | 95 |

| PEG₄-mc-Linker | 0.55 | 2.1% | 140 |

| PEG₈-mc-Linker | 0.60 | <1.0% | 165 |

| HMW: High Molecular Weight species (aggregates). Data is representative of typical findings comparing non-PEGylated and PEGylated linkers on the same antibody-payload platform. |

Impact of Conjugation Parameters on Construct Heterogeneity

Drug-to-Antibody Ratio (DAR) Control and Distribution

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, defining the average number of drug molecules conjugated to a single antibody. For this compound constructs, the conjugation typically occurs via a Michael addition reaction between the maleimide group of the linker and the thiol group of a cysteine residue on the antibody.

The traditional method for generating these constructs involves the partial reduction of the four interchain disulfide bonds of an IgG1 antibody, yielding up to eight reactive cysteine thiols. This process, known as stochastic conjugation, results in a heterogeneous mixture of ADC species with varying DAR values (DAR0, DAR2, DAR4, DAR6, and DAR8). While the process can be controlled to achieve a desired average DAR (typically 3.5-4.0), the final product is a statistical distribution of these species.

Consequences of Heterogeneity:

Low-DAR species (DAR2): May be highly efficacious with better tolerability and PK.

High-DAR species (DAR6, DAR8): Are often associated with increased hydrophobicity, faster clearance from circulation, and potential for greater off-target toxicity.

This heterogeneity presents significant manufacturing and analytical challenges. To overcome this, site-specific conjugation technologies have been developed. Methods like engineering cysteine residues at specific, pre-determined locations on the antibody (e.g., THIOMAB™ platform) allow for the production of highly homogenous ADCs with a precisely controlled DAR, most commonly a DAR of 2. This leads to a more consistent product with predictable pharmacokinetic and pharmacodynamic properties.

| DAR Species | Stochastic Cysteine Conjugation (% of Mixture) | Site-Specific Cysteine Conjugation (% of Mixture) |

|---|---|---|

| DAR 0 | ~5-15% | <2% |

| DAR 2 | ~15-25% | >95% |

| DAR 4 | ~30-40% | <2% |

| DAR 6 | ~20-30% | <1% |

| DAR 8 | ~5-10% | <1% |

| Average DAR | ~3.8 | ~2.0 |

Positional Isomerism and its Implications

Beyond the number of drugs (DAR), the specific location of conjugation on the antibody gives rise to positional isomers. In stochastic cysteine conjugation, even within a single DAR species (e.g., DAR4), multiple positional isomers exist because the drug-linker can be attached to different combinations of the eight available cysteine residues. These isomers can possess distinct biophysical and pharmacological properties.

The location of the this compound conjugate can have profound implications:

Antigen Binding: Conjugation at cysteine residues located in or near the variable regions (Fab) can cause steric hindrance, potentially impairing the antibody's ability to bind its target antigen. This can lead to a significant reduction in the ADC's potency.

Site-specific conjugation technologies inherently solve the problem of positional isomerism by directing the this compound to a single, defined location. This ensures that every molecule in the final drug product is structurally identical, eliminating the variability introduced by positional isomers and leading to a homogenous product with optimized and predictable behavior.

| Property | Isomer A (Conjugation in Fab region) | Isomer B (Conjugation in Fc region) |

|---|---|---|

| Antigen Binding Affinity (Kᴅ, nM) | 5.2 (Reduced affinity) | 0.8 (Unaffected) |

| In Vivo Stability (% Intact ADC at 7 days) | 85% | 92% |

| Relative Clearance Rate | Higher | Lower |

| Relative In Vitro Potency | Lower | Higher |

Cellular and Molecular Mechanisms of Action of Cys Mc Mmae Conjugates

Intracellular Trafficking and Processing of Conjugates

The journey of a cys-mc-MMAE conjugate from the extracellular space to the site of payload release is a dynamic process involving several key cellular pathways.

The initial and critical step in the mechanism of action of this compound conjugates is receptor-mediated endocytosis. precisionformedicine.commdpi.com The monoclonal antibody component of the ADC is engineered to specifically recognize and bind to a tumor-associated antigen that is overexpressed on the surface of cancer cells. precisionformedicine.com This targeted binding event triggers the internalization of the entire ADC-antigen complex into the cell. precisionformedicine.comresearchgate.net

Once internalized within an early endosome, the ADC-antigen complex is trafficked through the endocytic pathway. precisionformedicine.comnih.gov The endosome undergoes a maturation process, characterized by a gradual decrease in internal pH. broadpharm.com These mature endosomes, often referred to as late endosomes, eventually fuse with lysosomes. precisionformedicine.comnih.gov

Lysosomes are acidic organelles rich in a variety of hydrolytic enzymes, including proteases, nucleases, and lipases. nih.gov This harsh environment is crucial for the degradation of the antibody component of the ADC. researchgate.netrsc.org The entire ADC, including the antibody, linker, and payload, is subjected to the degradative action of lysosomal enzymes. nih.govrsc.org This degradation is a prerequisite for the release of the cytotoxic payload, MMAE, from its carrier antibody and linker. tivdakhcp.com The trafficking of ADCs to the lysosome is a critical step, as premature release of the payload in other cellular compartments could lead to off-target toxicity and reduced efficacy. nih.gov

Mechanisms of Payload Release

The design of the linker connecting the MMAE payload to the antibody is a critical aspect of ADC technology, as it dictates the mechanism and efficiency of drug release within the target cell. For this compound, the "mc" (maleimidocaproyl) component serves as a stable spacer, while the subsequent cleavable portion of the linker is designed to be selectively broken down within the lysosome. researchgate.netresearchgate.net

A widely used strategy for payload release involves the incorporation of a peptide sequence that is susceptible to cleavage by specific lysosomal proteases. broadpharm.com The valine-citrulline (vc) dipeptide is a common motif used in these linkers and is designed to be a substrate for cathepsin B, a cysteine protease that is highly active in the acidic environment of the lysosome and often upregulated in cancer cells. nih.govtandfonline.com

Upon delivery to the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline residue and a self-immolative spacer, often a p-aminobenzylcarbamate (PABC) group. researchgate.netacs.org This initial cleavage event triggers a cascade of electronic rearrangements within the spacer, leading to the eventual release of the unmodified, active MMAE payload. While cathepsin B was initially thought to be the primary enzyme responsible for this cleavage, further studies have indicated that other proteases, such as neutrophil elastase, can also cleave the valine-citrulline linker. nih.gov

The efficiency of proteolytic cleavage is a key factor influencing the potency of the ADC. Research has focused on optimizing the peptide sequence to enhance its susceptibility to lysosomal proteases while maintaining stability in the systemic circulation. nih.govacs.org

| Enzyme | Linker Substrate | Mechanism of Action | Significance in this compound Conjugates |

|---|---|---|---|

| Cathepsin B | Valine-Citrulline (vc) | Cleaves the amide bond between citrulline and the PABC spacer in the acidic lysosomal environment. researchgate.net | A primary and intended mechanism for MMAE release, leveraging the high activity of cathepsin B in tumor cell lysosomes. nih.gov |

| Elastase (Neutrophil) | Valine-Citrulline (vc) | Can also cleave the valine-citrulline linker. nih.gov | Represents a potential alternative or additional pathway for MMAE release, although its contribution relative to cathepsin B may vary. nih.gov |

Another strategy for payload release utilizes linkers that are stable at the neutral pH of the bloodstream (pH 7.4) but become labile and undergo hydrolysis in the acidic environment of the endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). broadpharm.com Hydrazone linkers are a classic example of this type of acid-sensitive linkage. mdpi.comcreative-biolabs.com

The hydrolysis of a hydrazone linker is triggered by the low pH within these intracellular compartments, leading to the cleavage of the bond and release of the drug. mdpi.com While effective in principle, early generation hydrazone linkers sometimes suffered from instability in circulation, leading to premature drug release. More recent research has focused on developing hydrazone and other acid-labile linkers with improved stability profiles. nih.gov For instance, the incorporation of certain chemical moieties can fine-tune the pH at which hydrolysis occurs, aiming for more specific release within the lysosome. nih.govnih.gov

| Linker Type | pH Environment | Mechanism of Release | Relevance to Payload Release Strategies |

|---|---|---|---|

| Hydrazone | Acidic (Endosomes/Lysosomes, pH 4.5-6.5) | Acid-catalyzed hydrolysis of the hydrazone bond. mdpi.com | An established method for pH-sensitive drug release, though requires careful design to ensure plasma stability. creative-biolabs.com |

| Phosphoramidate | Acidic | pH-triggered hydrolysis of the P-N bond, with the rate tunable by modifying the linker structure. nih.gov | A newer approach offering controlled release kinetics based on the acidic intracellular environment. nih.gov |

A third major mechanism for payload release relies on the significant difference in the reductive potential between the extracellular environment and the intracellular cytoplasm. The concentration of glutathione (B108866) (GSH), a key intracellular reducing agent, is substantially higher inside the cell (millimolar range) compared to the bloodstream (micromolar range). mdpi.com

ADCs can be designed with disulfide linkers that are stable in the oxidizing environment of the circulation but are readily cleaved by the high intracellular concentrations of glutathione. mdpi.com Upon internalization and trafficking to the cytoplasm or within the lysosome where reducing equivalents are present, the disulfide bond is reduced, breaking the link between the drug and the antibody and releasing the active payload. creative-biolabs.com To enhance stability in circulation, steric hindrance can be introduced near the disulfide bond. mdpi.com This strategy has been successfully employed for the delivery of various cytotoxic agents.

| Linker Type | Intracellular Reductant | Mechanism of Release | Key Feature |

|---|---|---|---|

| Disulfide | Glutathione (GSH) | Reduction of the disulfide bond to two thiol groups. mdpi.com | Exploits the high intracellular glutathione concentration for selective payload release. mdpi.com |

Antibody Catabolism for Non-Cleavable Linker Release (e.g., this compound Adduct Formation)

Antibody-drug conjugates (ADCs) that utilize non-cleavable linkers, such as those forming a this compound adduct, rely on the complete degradation of the antibody component to release the cytotoxic payload. creativebiolabs.netbiochempeg.com Following the binding of the ADC to its target antigen on the cell surface, the entire ADC-antigen complex is internalized, typically through endocytosis. creativebiolabs.netnih.gov This complex is then trafficked through the endosomal-lysosomal pathway. nih.gov

Within the highly acidic and enzyme-rich environment of the lysosome, the antibody is subjected to proteolytic degradation. creativebiolabs.netnih.gov This process breaks down the protein scaffold of the antibody into its constituent amino acids. creativebiolabs.netnih.gov As the antibody is degraded, the payload, still attached to the linker and the cysteine amino acid residue to which it was originally conjugated (forming a this compound adduct), is released from the digested antibody. nih.govnih.gov

The resulting active metabolite is therefore not the free MMAE drug but rather a Cys-linker-MMAE adduct. nih.gov This adduct's ability to exert its cytotoxic effect is dependent on its ability to interact with its intracellular target. However, the presence of the amino acid and linker remnant can increase the hydrophilicity of the molecule, potentially reducing its membrane permeability and influencing its ability to diffuse out of the cell, which can limit the "bystander effect". nih.gov The efficacy of ADCs with non-cleavable linkers is therefore highly dependent on the biological processes of the target cell, specifically internalization and lysosomal degradation. creativebiolabs.net

Intracellular Pharmacodynamics of Released MMAE and its Adducts

Monomethyl auristatin E (MMAE) is a potent antimitotic agent that exerts its cytotoxic effects by interacting with tubulin, the protein subunit of microtubules. adcreview.comcreative-diagnostics.com MMAE binds to tubulin at or near the vinca (B1221190) alkaloid binding site, which is located at the interface between two tubulin heterodimers. nih.gov This positions the MMAE molecule to interfere with the longitudinal association of tubulin dimers, a critical step in microtubule formation. nih.gov

The binding affinity of MMAE to tubulin is a key determinant of its potency. Studies have shown that MMAE binds to free tubulin heterodimers with a dissociation constant (K D ) in the nanomolar range, indicating a strong binding interaction. nih.govresearchgate.net For instance, fluorescence polarization binding assays have determined the K D of a fluorescein-labeled MMAE derivative (FI-MMAE) to be approximately 291 nM. nih.govresearchgate.net

The high-resolution crystal structure of the MMAE-tubulin complex reveals specific interactions that contribute to its binding affinity. nih.gov The N-terminal of the MMAE molecule forms a hydrogen bond with aspartate 179 on the β-tubulin subunit. nih.gov The molecule extends towards the nucleotide-binding site, forming more extensive interactions with the β-tubulin subunit compared to vinblastine. nih.gov The high-affinity binding site for MMAE is at the interface of a β-tubulin and an adjacent α-tubulin subunit. nih.govplos.orgresearchgate.net This precise positioning within the vinca site allows MMAE to effectively disrupt microtubule structure and function.

| Compound | Binding Affinity (K D ) to Tubulin | Reference |

|---|---|---|

| FI-MMAE | 291 nM | nih.govresearchgate.net |

The binding of MMAE to tubulin directly inhibits the polymerization of microtubules, which are essential components of the cytoskeleton involved in various cellular processes, including cell division. adcreview.comworldscientific.com By binding to the vinca alkaloid site, MMAE introduces a conformational change in the tubulin dimers that is incompatible with the straight structure required for microtubule formation. nih.gov This leads to the destabilization of the microtubule network. researchgate.net

MMAE has been shown to reduce both the rate and the extent of microtubule assembly. nih.gov It can also bind along the length of pre-assembled microtubules and at their ends, introducing structural defects and suppressing their dynamic instability. nih.govresearchgate.net This suppression of microtubule dynamics, which is the process of alternating between periods of growth and shrinkage, is a key mechanism of its antimitotic activity. nih.gov The disruption of the microtubule network ultimately interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. patsnap.com

The inhibition of microtubule polymerization and disruption of the mitotic spindle by MMAE leads to the activation of the spindle assembly checkpoint, a crucial cellular mechanism that ensures proper chromosome alignment before cell division proceeds. This checkpoint activation results in a halt of the cell cycle at the G2/M transition phase. nih.govspringermedizin.de

Studies have consistently demonstrated that treatment of cancer cells with MMAE or MMAE-containing ADCs leads to a significant accumulation of cells in the G2/M phase. researchgate.netnih.govspringermedizin.deresearchgate.net For example, in pancreatic cancer cell lines, treatment with an HzMUC1-MMAE ADC resulted in a dose-dependent increase in the percentage of cells in the G2/M phase. springermedizin.de Similarly, in prostate cancer cell lines, both MMAE and its phosphate (B84403) derivative (MMAEp) were shown to stall cell cycle progression at the G2/M transition. researchgate.netnih.gov This G2/M arrest prevents the cell from entering mitosis with a defective spindle, ultimately triggering downstream cell death pathways. patsnap.com

| Cell Line | Treatment | Effect on Cell Cycle | Reference |

|---|---|---|---|

| PC-3 (Prostate Cancer) | 4 nM MMAE | G2/M arrest | researchgate.netnih.gov |

| C4-2B (Prostate Cancer) | 4 nM MMAE | G2/M arrest | researchgate.netnih.gov |

| Capan-2 (Pancreatic Cancer) | HzMUC1-MMAE (10-40 nM) | Dose-dependent G2/M arrest | springermedizin.de |

| CFPAC-1 (Pancreatic Cancer) | HzMUC1-MMAE (10-40 nM) | Dose-dependent G2/M arrest | springermedizin.de |

The prolonged G2/M cell cycle arrest induced by MMAE ultimately leads to the initiation of apoptosis, or programmed cell death. nih.govnih.gov The inability of the cell to resolve the mitotic spindle disruption triggers intrinsic and/or extrinsic apoptotic pathways. wikipedia.org

A key indicator of apoptosis is the cleavage of poly (ADP-ribose) polymerase (PARP) by caspases, which are a family of proteases central to the execution of apoptosis. nih.gov Studies have shown that treatment with MMAE and its derivatives leads to increased levels of cleaved PARP. nih.gov The apoptotic process can be initiated through various signaling cascades. In some cases, MMAE has been shown to inactivate the Akt/mTOR pathway, which is a key survival signaling pathway. researchgate.net The disruption of microtubule function can also lead to the release of pro-apoptotic factors from the mitochondria, activating the intrinsic apoptotic pathway. wikipedia.org This is often characterized by changes in the expression of Bcl-2 family proteins, which regulate mitochondrial membrane permeability. The extrinsic pathway can also be activated, for example, through death receptors on the cell surface. wikipedia.org Ultimately, the activation of executioner caspases, such as caspase-3, leads to the dismantling of the cell. researchgate.net

The Bystander Effect: Mechanisms of Intercellular Diffusion of Released MMAE

The "bystander effect" is a phenomenon where the cytotoxic payload released from an antibody-drug conjugate (ADC) can diffuse out of the targeted antigen-positive cell and kill neighboring antigen-negative tumor cells. nih.govsnmjournals.org This effect is particularly important for treating tumors with heterogeneous antigen expression. aacrjournals.org

The ability of MMAE to induce a bystander effect is largely attributed to its physicochemical properties, specifically its relatively high membrane permeability. snmjournals.orgaacrjournals.org When an ADC with a cleavable linker, such as a valine-citrulline (vc) linker, is internalized and processed within the lysosome, the unmodified and lipophilic MMAE is released. nih.govaacrjournals.org This free MMAE can then diffuse across the cell membrane of the target cell and into the surrounding tumor microenvironment. biochempeg.comnih.gov

Structure Activity Relationship Sar Studies and Analog Development

Modulation of the Auristatin Backbone (P1, P5, P2-P3-P4 Subunits)

The pentapeptide structure of monomethyl auristatin E (MMAE) offers multiple sites for chemical modification. The auristatin backbone is composed of five subunits, designated P1 through P5 from the N-terminus to the C-terminus. Modifications to these subunits have been widely explored to modulate the activity and physicochemical properties of the molecule.

The cytotoxic potency of auristatin analogs is a critical factor in their efficacy as ADC payloads. SAR studies have revealed that the N-terminal (P1) and C-terminal (P5) subunits are particularly amenable to modifications without a substantial loss of cytotoxic activity. For instance, the N-terminus is where the linker is attached in many ADCs, and this modification is generally well-tolerated.

Conversely, modifications to the central P2-P3-P4 subunits can also lead to auristatins with potent cytotoxic activity. These modifications can also introduce a handle for linker attachment from the central part of the auristatin backbone, offering alternative conjugation strategies.

The C-terminal modification of MMAE to MMAF, where the norephedrine (B3415761) in MMAE is replaced by phenylalanine in MMAF, results in a slight decrease in cytotoxicity. This is attributed to the charged carboxylic acid group on phenylalanine, which hinders its diffusion across cell membranes.

| Compound | Modification | Relative Cytotoxicity | Cell Line | IC50 |

| MMAE | - | Highly Potent | SKBR3 | 3.27 ± 0.42 nM |

| MMAE | - | Highly Potent | HEK293 | 4.24 ± 0.37 nM |

| MMAF | P5 subunit modification (norephedrine to phenylalanine) | Slightly less potent than MMAE | Not specified | 100-250 nM |

| MMAU | P5 subunit modification (attachment of a glucuronic acid residue) | Significantly less potent as a free drug | SKOV-3 | ~8000 nM (vs 4nM for MMAE) |

Data compiled from multiple sources.

A significant challenge in the development of ADCs with auristatin payloads is the inherent hydrophobicity of molecules like MMAE. This hydrophobicity can lead to aggregation, especially at higher drug-to-antibody ratios (DAR), and can negatively impact pharmacokinetics. SAR studies have therefore aimed to increase the hydrophilic character of the auristatin backbone.

Modifications at the P5 C-terminal subunit have been a key strategy. For example, MMAF is more hydrophilic than MMAE due to its charged C-terminal phenylalanine. Further increasing hydrophilicity has been achieved by introducing polar groups. Novel hydrophilic auristatins have been shown to have greater potency in vitro and enhanced in vivo antitumor activity when delivered as part of an ADC.

Chemical Modifications to Enhance Conjugate Performance

To counteract the hydrophobicity of MMAE, researchers have developed several strategies to increase the hydrophilicity of the payload-linker construct.

Carbohydrate Hybrids: A notable example is the development of monomethyl auristatin β-D-glucuronide (MMAU), a glycoside of MMAE. The addition of the glucuronic acid moiety significantly increases the hydrophilicity of the payload. While free MMAU is significantly less cytotoxic than MMAE due to its reduced cell permeability, its potency is restored upon internalization of the ADC and subsequent cleavage of the glycoside by lysosomal enzymes. This approach allows for the generation of ADCs with higher DARs without the aggregation issues seen with MMAE.

Ionized Cys-Linker-MMAE: Another approach involves the use of an ionized Cys-linker-MMAE construct. This strategy aims to improve plasma stability and reduce the "bystander effect," where the payload prematurely diffuses out of the target cell and affects neighboring healthy cells. While the Cys-linker-MMAE conjugate itself shows weaker activity than free MMAE, likely due to decreased membrane permeability, the resulting ADC maintains potent cell inhibitory activity comparable to traditional MMAE-based ADCs.

The hydrophobic nature of MMAE is a primary driver of ADC aggregation, particularly at DARs greater than four. This aggregation can lead to faster clearance from circulation and potential immunogenicity. Increasing the hydrophilicity of the payload is a direct strategy to mitigate this issue.

Studies have shown that ADCs constructed with hydrophilic auristatin derivatives are more resistant to aggregation. For instance, a DAR 8 ADC with MMAU was found to be resistant to aggregation under conditions where a DAR 8 MMAE ADC was almost entirely aggregated. This resistance to aggregation allows for the development of ADCs with higher DARs, which can lead to improved efficacy. Novel hydrophilic payloads have enabled the synthesis of high-DAR ADCs that are resistant to aggregation.

| Payload | Drug-to-Antibody Ratio (DAR) | Aggregation Tendency |

| MMAE | > 4 | High |

| MMAF | Not specified | Lower than MMAE |

| MMAU | 8 | Low (resistant to aggregation) |

Data compiled from multiple sources.

Comparative SAR with Other Auristatin Derivatives and Payloads

The SAR of Cys-mc-MMAE is often benchmarked against other auristatin derivatives, most notably MMAF.

MMAE vs. MMAF: MMAE is more membrane-permeable and generally exhibits greater potency as a free drug compared to the more hydrophilic MMAF. The charged C-terminus of MMAF restricts its ability to passively diffuse across cell membranes. This difference in permeability also influences the bystander effect; MMAE can readily diffuse out of target cells and kill neighboring antigen-negative cells, which can be advantageous in treating tumors with heterogeneous antigen expression. In contrast, the bystander activity of MMAF is limited.

MMAF vs. MMAE: Differences in Membrane Permeability and Bystander Effect

The structural distinction between monomethyl auristatin F (MMAF) and monomethyl auristatin E (MMAE) lies at the C-terminus, where MMAF possesses a charged phenylalanine residue. This single amino acid substitution results in significant differences in their biophysical properties, most notably membrane permeability, which in turn dictates their capacity for a "bystander effect."

MMAE is a neutral, hydrophobic, and membrane-permeable molecule. After an antibody-drug conjugate (ADC) carrying MMAE is internalized by a target cancer cell and the payload is released, free MMAE can diffuse across the cell membrane into the surrounding tumor microenvironment. This allows it to kill adjacent, antigen-negative cancer cells that were not targeted by the ADC, a phenomenon known as the bystander effect. This effect is considered a significant advantage when targeting tumors with heterogeneous antigen expression.

In contrast, MMAF is a charged and more hydrophilic molecule, rendering it significantly less permeable to cell membranes. Consequently, when released from an ADC within a target cell, MMAF is largely trapped intracellularly. This confinement prevents it from diffusing out to kill neighboring cells, resulting in an attenuated or absent bystander effect. The cytotoxic action of MMAF-based ADCs is therefore primarily restricted to the antigen-positive cells they directly target. While this limits its utility against heterogeneous tumors, the reduced bystander toxicity can be advantageous in minimizing damage to surrounding healthy tissues.

| Feature | MMAE | MMAF |

| Structure | Uncharged C-terminus | Charged C-terminal phenylalanine residue |

| Membrane Permeability | High / Cell Permeable | Low / Less Cell Permeable |

| Bystander Effect | Potent bystander killing | Attenuated or absent bystander killing |

| Primary Action | Kills target cells and adjacent antigen-negative cells | Primarily kills antigen-positive target cells |

Comparison with Maytansinoids and other Microtubule Inhibitors

MMAE belongs to the auristatin class of microtubule inhibitors, which, along with maytansinoids like DM1 and DM4, are the most prevalent payloads used in ADC development. Both auristatins and maytansinoids exert their potent cytotoxic effects by the same fundamental mechanism: disruption of the microtubule dynamics essential for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Despite this shared mechanism, there are key differences in their structure-activity relationships and resulting ADC characteristics. Auristatins like MMAE are often reported to have greater cytotoxicity than maytansinoids. Structurally, maytansinoids are complex macrolides, while auristatins are short synthetic peptides. This structural difference influences properties such as hydrophobicity. For instance, the drug-linker MC-VC-PAB-MMAE has been shown to be more hydrophobic than the maytansinoid-linker MCC-maytansinoid. The hydrophobicity of the payload can impact the aggregation propensity and pharmacokinetics of the resulting ADC.

The development of these payloads has been driven by optimizing their potency for ADC applications. For maytansinoids, structure-activity relationship studies have identified that the ester side chain at the C3 position is essential for activity and can be modified for linker attachment without significant loss of potency. For auristatins, MMAE and MMAF were developed as synthetic analogs of the natural product dolastatin 10, designed for high stability and potent anti-mitotic activity when conjugated to an antibody. Other classes of microtubule inhibitors, such as tubulysins and cryptophycins, are also being explored as ADC payloads, though auristatins and maytansinoids remain the most clinically advanced.

| Payload Class | Example(s) | Mechanism of Action | Key Characteristics |

| Auristatins | MMAE, MMAF | Microtubule Destabilizer | Synthetic peptides, generally higher cytotoxicity than maytansinoids |

| Maytansinoids | DM1, DM4 | Microtubule Destabilizer | Ansa macrolides, potent cytotoxicity, less hydrophobic than MMAE-based linkers |

| Tubulysins | - | Microtubule Destabilizer | Highly potent, distinct structural requirements for ADC activity are under investigation |

Dual Payload Conjugate Designs

To address the challenges of tumor heterogeneity and acquired drug resistance, researchers have developed dual-payload ADCs that incorporate two distinct cytotoxic agents onto a single antibody. This strategy aims to broaden the therapeutic window and achieve synergistic or additive anti-tumor effects.

One approach involves combining MMAE and MMAF in a single ADC. This design leverages the complementary properties of the two auristatins: MMAE's ability to exert a bystander effect to kill surrounding antigen-negative cells and MMAF's potent, targeted killing of antigen-positive cells. Studies have shown that such dual-drug ADCs can achieve remarkable therapeutic efficacy in preclinical models of refractory cancer with heterogeneous antigen expression, in some cases providing complete remission where single-payload ADCs fail.

Another strategy is to co-deliver payloads with entirely different mechanisms of action. For example, ADCs have been constructed containing both the microtubule inhibitor MMAE and a pyrrolobenzodiazepine (PBD) dimer, a DNA-damaging agent. This approach targets two distinct cellular pathways, potentially overcoming resistance mechanisms that affect only one of the pathways. The construction of these complex ADCs often requires sophisticated heterotrifunctional linkers that allow for the site-specific conjugation of two different drugs to the same antibody. In vivo studies have demonstrated the potential benefit of these dual-drug combinations, showing more pronounced efficacy than could be observed in vitro, highlighting the importance of evaluating these constructs in complex tumor settings.

| Dual Payload Combination | Rationale | Example Application |

| MMAE & MMAF | Combines bystander effect (MMAE) with potent targeted killing (MMAF) to combat tumor heterogeneity. | Treatment of refractory breast cancer models with heterogeneous HER2 expression. |

| MMAE & PBD Dimer | Targets two distinct cellular mechanisms (microtubule disruption and DNA damage) to overcome drug resistance. | Evaluation in HER2-expressing cell lines. |

Preclinical Research Methodologies and Evaluation

In Vitro Stability Profiling

The stability of the ADC linker is paramount; it must remain intact in systemic circulation to prevent premature release of the highly potent monomethyl auristatin E (MMAE) payload, which could lead to off-target toxicity. researchgate.net Conversely, the linker must be efficiently cleaved within the targeted tumor cell to release the cytotoxic agent. In vitro assays are fundamental to characterizing this delicate balance.

The stability of the maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-ValCit-PABC) linker, which connects the cysteine residue of the antibody to MMAE, is assessed by incubating the ADC in plasma from various species, including human, rat, and mouse. The primary goal is to quantify the rate of premature drug release.

Research indicates that the ValCit-PABC linker system exhibits good stability in human and primate plasma. mdpi.comnih.gov However, a notable challenge in preclinical evaluation is its susceptibility to degradation in murine (mouse and rat) plasma. nih.govresearchgate.net This instability is primarily caused by the serine protease Carboxylesterase 1C (Ces1C), which is present in mouse plasma and can cleave the linker, leading to premature MMAE release. nih.govresearchgate.net This species-specific difference necessitates careful consideration when extrapolating preclinical data from rodent models to humans. To circumvent this issue, some preclinical studies are conducted in transgenic mice lacking the Ces1C enzyme. nih.gov

In a typical plasma stability assay, the ADC is incubated in plasma at 37°C over a period of several days. Aliquots are taken at various time points, and analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to measure the concentration of released, free MMAE and the remaining intact ADC. nih.govbiocytogen.com.cn For instance, one study evaluating a novel silyl (B83357) ether-based acid-cleavable linker for MMAE demonstrated acceptable stability, with less than 3% of total MMAE released after 7 days in human plasma. nih.gov Another study focusing on a Cys-linker-MMAE construct also reported ideal plasma stability. biocytogen.com.cn In contrast, a study comparing different dipeptide linkers in mouse serum showed varying half-lives, highlighting the linker's structural impact on stability. spandidos-publications.com

Table 1: Summary of Plasma Stability Findings for mc-ValCit-PABC-MMAE Linker System

| Plasma Source | Key Findings | Responsible Enzyme (if identified) | Citations |

| Human/Primate | Generally stable, supporting its use in clinical ADCs. | Not applicable (demonstrates stability) | mdpi.comnih.gov |

| Mouse/Rat | Susceptible to premature cleavage, complicating preclinical efficacy and toxicity assessment. | Carboxylesterase 1C (Ces1C) | nih.govresearchgate.netoncotarget.com |

| Whole Blood | In vitro whole blood assays may offer better correlation with in vivo stability compared to plasma alone. | Multiple factors, including cellular components | researchgate.net |

The intended mechanism of action for ADCs with a Cys-mc-MMAE construct involves the cleavage of the valine-citrulline (ValCit) dipeptide by lysosomal proteases, which are highly active in the acidic environment of tumor cell lysosomes. creative-diagnostics.commdpi.com

Cathepsin B: Cathepsin B is a lysosomal cysteine protease often overexpressed in various cancer types and is considered the primary enzyme responsible for cleaving the ValCit linker. researchgate.netnih.gov Cleavage assays are performed by incubating the ADC with purified Cathepsin B, typically at a pH mimicking the lysosomal environment (e.g., pH 5.0-6.0). researchgate.netaacrjournals.org The release of free MMAE is then quantified over time using methods like LC-MS. researchgate.netaacrjournals.org Studies have shown that this cleavage is efficient, with one report indicating complete MMAE release from a small molecule-drug conjugate after approximately 20 minutes of incubation with Cathepsin B. researchgate.net Interestingly, further research has revealed that other cysteine cathepsins, such as Cathepsin K, L, and S, can also cleave the ValCit linker, suggesting a degree of redundancy in the payload release mechanism. aacrjournals.org Molecular dynamics simulations have also been used to show that the Val-Cit moiety is generally accessible for enzymatic cleavage, regardless of its conjugation site on the antibody. acs.org

Neutrophil Elastase: While intracellular cleavage is desired, off-target cleavage by other enzymes is a concern. Neutrophil elastase, a serine protease secreted by neutrophils, has been shown to readily cleave the ValCit linker. nih.govresearchgate.netoncotarget.com This extracellular cleavage is implicated as a potential cause of "off-target" toxicities observed with some vc-MMAE ADCs, such as neutropenia, as the premature release of MMAE can affect developing neutrophils in the bone marrow. researchgate.netnih.gov In vitro stability assays using purified neutrophil elastase are therefore conducted to evaluate this susceptibility. These studies have confirmed that the ValCit linker is readily cleaved by elastase, whereas non-cleavable linkers like maleimidocaproyl (mc) remain intact. researchgate.netoncotarget.com

Table 2: Enzymatic Cleavage Assays for this compound ADCs

| Enzyme | Role/Location | Assay Purpose | Key Findings | Citations |

| Cathepsin B | Lysosomal Protease | Evaluate intended intracellular payload release. | Efficiently cleaves the ValCit linker to release MMAE. | researchgate.netnih.govaacrjournals.org |

| Other Cathepsins (K, L, S) | Lysosomal Proteases | Assess redundancy in payload release mechanism. | Also capable of cleaving the ValCit linker. | aacrjournals.org |

| Neutrophil Elastase | Extracellular Protease (secreted by neutrophils) | Evaluate potential for off-target payload release and associated toxicity. | Readily cleaves the ValCit linker, implicated in neutropenia. | nih.govresearchgate.netoncotarget.com |

In Vivo Preclinical Efficacy Models (Non-human)

Following in vitro characterization, the antitumor activity of this compound ADCs is evaluated in non-human, in vivo models. These models are essential for understanding how the ADC behaves in a complex biological system, assessing its therapeutic efficacy, and establishing a preliminary therapeutic window.

Xenograft models, which involve implanting human tumor cells or tissues into immunodeficient mice, are the most common platform for preclinical efficacy assessment of ADCs. These can be either cell line-derived xenografts (CDXs) or patient-derived xenografts (PDXs).

Cell Line-Derived Xenografts (CDX): In CDX models, established human cancer cell lines are implanted subcutaneously or orthotopically into mice. Researchers have used numerous CDX models to demonstrate the efficacy of vc-MMAE ADCs against various cancers, including breast (SKBR3, HCC1569, ZR-75-1), prostate (LNCaP), pancreatic (BxPC-3), Hodgkin lymphoma (L-428), and non-small cell lung cancer (NCI-H1975). researchgate.netbiocytogen.com.cnoncotarget.commythictx.comnextcure.com These studies typically show that treatment with a targeted vc-MMAE ADC leads to a dose-dependent inhibition of tumor growth, often resulting in complete tumor regression, whereas non-binding control ADCs or the unconjugated antibody have minimal effect. oncotarget.comaacrjournals.orgaacrjournals.org

Patient-Derived Xenografts (PDX): PDX models, where tumor fragments from a patient are directly implanted into mice, are considered more clinically relevant as they better retain the heterogeneity of the original human tumor. biocytogen.com.cnnextcure.com vc-MMAE ADCs have shown significant antitumor activity in various PDX models, including those for triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC), further validating their therapeutic potential. biocytogen.com.cnnextcure.com

While subcutaneous xenografts are valuable, other models are used to study ADCs in more biologically relevant contexts.

Orthotopic Models: In these models, tumor cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad). aacrjournals.orgnextcure.comjci.org This provides a more accurate tumor microenvironment, which can influence ADC delivery and efficacy. Orthotopic models of pancreatic, breast, and sarcoma cancers have been successfully used to demonstrate the efficacy of vc-MMAE ADCs, showing inhibition of both primary tumor growth and, in some cases, metastasis. spandidos-publications.comaacrjournals.orgresearchgate.net

Syngeneic Models: Syngeneic models utilize immunocompetent mice implanted with murine tumor cells. creative-diagnostics.comnih.govmdpi.com The key advantage of this approach is the presence of a fully functional immune system, allowing researchers to study the interplay between the ADC treatment and the host immune response. Studies using syngeneic models of melanoma and lymphoma have confirmed the antitumor effects of vc-MMAE ADCs. nih.govbmj.com These models are crucial for investigating potential immunogenic cell death induced by the payload and for evaluating combination therapies with immunotherapies like checkpoint inhibitors. creative-diagnostics.commdpi.com

To understand the mechanisms underlying the observed in vivo efficacy, tumors and other tissues are harvested from preclinical models for detailed molecular and cellular analysis.

Payload Distribution Analysis: Techniques like LC-MS/MS are used to quantify the concentration of the released MMAE payload in tumor tissues versus healthy organs. mdpi.comresearchgate.net This helps confirm that the drug is being selectively released at the tumor site. Furthermore, advanced imaging techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) can visualize the spatial distribution of free MMAE within the tumor, distinguishing it from the intact ADC. mdpi.commdpi.com

Target Engagement and Pharmacodynamic Biomarkers: Immunohistochemistry (IHC) is a widely used method to assess the effects of treatment on the tumor tissue. nih.govoncotarget.com Staining for the proliferation marker Ki67 is used to measure the inhibition of tumor cell proliferation, while staining for cleaved caspase-3 is used to detect the induction of apoptosis (programmed cell death). nih.govoncotarget.comfrontiersin.org Studies consistently show that effective treatment with vc-MMAE ADCs results in a significant decrease in Ki67-positive cells and an increase in cleaved caspase-3 staining in tumor xenografts. nih.govoncotarget.com Another pharmacodynamic marker, phospho-histone H3 (pHH3), which indicates M-phase arrest, can also be measured by IHC to confirm the mechanism of action of the microtubule-inhibiting MMAE payload. mythictx.com

Immune System Modulation: In syngeneic models, flow cytometry and IHC are used to analyze the tumor immune microenvironment. These analyses can reveal changes in the infiltration of various immune cells, such as CD8+ T cells, in response to ADC treatment, providing insights into how the therapy may stimulate an antitumor immune response. creative-diagnostics.commdpi.com

Analytical and Biophysical Characterization of this compound Conjugates

The intricate nature of antibody-drug conjugates (ADCs) necessitates a comprehensive suite of analytical techniques to ensure their quality, consistency, and stability. For ADCs utilizing a cysteine-maleimidocaproyl-monomethyl auristatin E (this compound) conjugation strategy, where the drug-linker is attached to the antibody via native or engineered cysteine residues, specific methodologies are employed to characterize the resulting heterogeneous mixture.

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. mdpi.com Its determination is fundamental to understanding the conjugate's potency and potential toxicity. mdpi.com Two primary techniques for DAR determination of this compound conjugates are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). rsc.orgspringernature.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC separates molecules based on their hydrophobicity. For Cys-linked ADCs, analysis is typically performed after reducing the interchain disulfide bonds with agents like dithiothreitol (B142953) (DTT), which separates the antibody into its light and heavy chains. springernature.comtandfonline.com The conjugation of the hydrophobic MMAE payload increases the hydrophobicity of the chains, allowing for the separation of unconjugated chains from their drug-conjugated counterparts. nih.gov The relative peak areas of the different chain species in the chromatogram are used to calculate the average DAR. jst.go.jp This method offers good accuracy and reproducibility. jst.go.jp However, the required elevated temperatures and denaturing conditions can potentially cause degradation of the ADC, leading to an underestimation of the DAR. jst.go.jp Recent advancements have explored the use of intact RP-HPLC without prior reduction, which is also compatible with MS analysis. jst.go.jpresearchgate.net

Mass Spectrometry (MS):

Mass spectrometry provides a direct measurement of the molecular weights of the different species within the ADC mixture, allowing for precise DAR determination. rsc.org For cysteine-linked ADCs, where the antibody chains are not covalently linked after reduction for conjugation, native MS conditions are often necessary for intact analysis to preserve the non-covalent interactions between chains. thermofisher.comnih.gov Techniques like native size-exclusion chromatography coupled with MS (nSEC-MS) can directly measure the DAR of the intact ADC. nih.govresearchgate.net Alternatively, after reduction, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze the individual light and heavy chains, providing information on drug distribution. rsc.orgnih.gov The combination of LC with high-resolution MS, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, can resolve all DAR species and is a powerful tool for characterization. rsc.orgthermofisher.com

Table 1: Representative Data for DAR Determination of this compound Conjugates

| Analytical Method | Sample Preparation | Key Findings | Average DAR | Reference |

| RP-HPLC | Reduction with DTT | Separation of light and heavy chains with different drug loads. | 4.0 | nih.gov |

| RP-HPLC | Intact (no reduction) | Separation of ADC species without pretreatment. | Comparable to reduced method | researchgate.net |

| nSEC-MS | Native conditions | Direct measurement of intact ADC species (DAR 0, 2, 4, 6, 8). | 4.2 | researchgate.net |

| RPLC-MS (QTOF) | Reduction with DTT | Determined molecular weights of conjugated light and heavy chains. | Comparable to HIC-UV | rsc.org |

| Native LC-MS (Orbitrap) | Native SEC | Observed 5 distinct species corresponding to DAR 0, 2, 4, 6, and 8. | Not specified | thermofisher.com |

This table is for illustrative purposes and combines findings from multiple sources. Actual results will vary based on the specific ADC and experimental conditions.

Ensuring the homogeneity and purity of the ADC preparation is crucial for a consistent product with predictable behavior. Size-Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC) are the principal methods used for this assessment. acs.orgmdpi.com

Size-Exclusion Chromatography (SEC):

SEC separates molecules based on their size. acs.org It is primarily used to quantify the amount of high molecular weight species (aggregates) and fragments in the ADC preparation. mdpi.comnih.gov A high level of monomeric purity is desirable, as aggregates can lead to increased immunogenicity and altered pharmacokinetic profiles. nih.gov SEC analysis of a this compound conjugate typically shows a main peak corresponding to the monomeric ADC and smaller peaks for any aggregates or fragments. researchgate.net

Hydrophobic Interaction Chromatography (HIC):

HIC is a powerful technique for assessing the heterogeneity of Cys-linked ADCs. springernature.com It separates the different drug-loaded species based on the increased hydrophobicity conferred by the MMAE payload. acs.org In a typical HIC profile of a this compound conjugate, distinct peaks corresponding to species with zero (DAR0), two (DAR2), four (DAR4), six (DAR6), and eight (DAR8) drug molecules can be resolved. tandfonline.comacs.org This allows for the determination of the drug load distribution, providing a more detailed picture of the conjugate's composition than the average DAR alone. springernature.com The relative area of each peak indicates the proportion of that particular drug-loaded species. springernature.com

Table 2: Representative Data for Homogeneity and Purity of this compound Conjugates

| Analytical Method | Parameter Measured | Typical Result | Reference |

| SEC-HPLC | Monomer Purity | >98% | researchgate.net |

| SEC | Aggregation Level | < 2% after 30 days at 4°C | explorationpub.com |

| HIC-HPLC | Drug Load Distribution | Peaks corresponding to DAR 0, 2, 4, 6, 8 observed. | acs.org |

| HIC | Homogeneity | Improved homogeneity with single peak for cross-linked ADC vs. multiple peaks for conventional. | nih.gov |

| SEC-nMS | Identity and Purity | Verified identity and purity of HIC-fractionated DAR species. | acs.org |

This table is for illustrative purposes and combines findings from multiple sources. Actual results will vary based on the specific ADC and experimental conditions.

The stability of the this compound conjugate is a critical factor for its shelf-life and in vivo performance. Instability can manifest as aggregation, fragmentation, or drug deconjugation.

Aggregation Studies:

Aggregation is a common degradation pathway for protein therapeutics, including ADCs. The conjugation of a hydrophobic payload like MMAE can increase the propensity for aggregation, particularly for species with a high DAR. acs.orgresearchgate.net Thermal stress studies are often conducted to evaluate the physical stability of the ADC. researchgate.net Techniques like SEC are used to monitor the formation of high molecular weight species (HMWS) over time under various conditions (e.g., different temperatures, formulations). researchgate.netacs.org Studies have shown that this compound conjugates, especially those with higher DARs (e.g., 6 or 8), can be more prone to aggregation. acs.orgresearchgate.net The stability can also be assessed in biological matrices, such as plasma, to simulate in vivo conditions. acs.orggoogle.com

Table 3: Representative Data for Stability Assessment of this compound Conjugates

| Stability Parameter | Analytical Method | Condition | Finding | Reference |

| Aggregation | SEC | Thermal stress (40°C) | Rapid formation of HMWS, primarily composed of DAR 6 and 8 species. | researchgate.net |

| Aggregation | SEC | 6 days in plasma | Median HMWS levels of 20-26% across different plasma species. | acs.org |

| Long-term Stability | SEC | 30 days at 4°C | Aggregation levels remained below 2%. | explorationpub.com |

| Plasma Stability | LC-MS | Incubation in human plasma | Monitoring of drug deconjugation and ADC integrity. | researchgate.netmdpi.com |

| Thermal Stability | DSC | Heating | Conjugation decreased the thermal stability (Tm) of the antibody, with higher DARs showing lower Tm values. | explorationpub.com |

This table is for illustrative purposes and combines findings from multiple sources. Actual results will vary based on the specific ADC and experimental conditions.

The presence of unconjugated, or "free," drug-linker in the final ADC product is a critical quality attribute to control due to its potential for off-target toxicity. tandfonline.com Highly sensitive analytical methods are required to detect and quantify these trace-level impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, is the gold standard for quantifying free drug-linker species. mdpi.comnih.gov These methods offer high sensitivity and specificity, allowing for the detection of free this compound at very low concentrations in the ADC drug product or in biological matrices. mdpi.comnih.gov Sample preparation often involves protein precipitation or solid-phase extraction (SPE) to remove the bulk antibody-drug conjugate and other proteins before LC-MS analysis. nih.gov The development of methods with a low lower limit of quantification (LLOQ) is a key challenge. nih.gov Multidimensional LC-MS approaches have also been developed to enhance specificity and sensitivity for detecting trace free drug species. tandfonline.com

Table 4: Representative Data for Free Drug-Linker Quantification

| Analytical Method | Sample Matrix | Lower Limit of Quantification (LLOQ) | Typical Finding | Reference |

| LC-MS/MS | Cell lysates | Not specified | Quantified released MMAE molecules per cell. | researchgate.net |

| LC-MS/MS | Plasma | 2 nM | Used to monitor stability of a Cys-linker-MMAE based ADC in plasma. | researchgate.netmdpi.com |